molecular formula C12H12BrNO2 B13716959 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid

3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid

Cat. No.: B13716959
M. Wt: 282.13 g/mol
InChI Key: SBHBQURSMPUPOA-UHFFFAOYSA-N
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Description

3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid is a synthetically designed indole derivative that serves as a valuable chemical tool in agricultural chemistry and plant biology research. This compound is part of a significant class of indole-3-carboxylic acid derivatives that are investigated for their auxin-like properties and potential as novel plant growth regulators and herbicides . Main Applications and Research Value: The core research value of this compound lies in its function as a potential auxin receptor antagonist. Research into similar α-substituted indole-3-carboxylic acid derivatives has demonstrated excellent herbicidal activity, showing significant inhibition of both dicotyledonous and monocotyledonous weed species in petri dish assays . Its specific structure, featuring a bromo substituent and a propanoic acid side chain, is engineered to interact with the auxin-signaling pathway, making it a critical compound for studying plant hormone mechanisms and developing new sustainable weed control solutions . Mechanism of Action: The compound is studied for its ability to potentially bind to the Transport Inhibitor Response 1 (TIR1) auxin receptor protein, a key component of the ubiquitin ligase complex . By acting as a TIR1 antagonist, it may block the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression and disrupting normal plant growth processes . This mechanism is a key target for the development of new anti-auxinic herbicides. Broader Research Context: The indole scaffold is a privileged structure in medicinal and agrochemical research, known for its ability to interact with diverse biological targets . This particular derivative allows researchers to explore the structure-activity relationships of auxin-mimicking compounds, contributing to the design of next-generation herbicides with high efficacy and potentially lower environmental impact . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

3-(4-bromo-7-methyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H12BrNO2/c1-7-2-4-9(13)11-8(3-5-10(15)16)6-14-12(7)11/h2,4,6,14H,3,5H2,1H3,(H,15,16)

InChI Key

SBHBQURSMPUPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid

General Synthetic Approach

The synthesis of 3-(4-bromo-7-methyl-3-indolyl)propanoic acid generally follows a two-step strategy:

  • Step 1: Selective Bromination of a 7-methylindole derivative
  • Step 2: Introduction of the propanoic acid side chain at the 3-position

This approach ensures regioselective bromination and efficient installation of the carboxylic acid functionality.

Bromination of 7-Methylindole

Selective bromination at the 4-position of 7-methylindole is typically achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. The reaction is performed in aprotic solvents like acetonitrile or tetrahydrofuran at low temperatures (0 °C to room temperature) to improve regioselectivity and minimize polybromination.

Key reaction conditions:

Parameter Typical Conditions
Brominating agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (CH3CN) or THF
Temperature 0 °C to room temperature
Reaction time 2–4 hours
Molar ratio 1 equiv indole : 1 equiv NBS

The bromination proceeds via electrophilic aromatic substitution, with the bromine substituent directing the substitution to the 4-position due to electronic effects of the 7-methyl group.

Installation of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced at the 3-position of the indole ring through nucleophilic substitution or acylation reactions. Two main synthetic routes are employed:

Alkylation with 3-Bromopropanoate Esters Followed by Hydrolysis
  • The 3-position of the brominated indole is alkylated using ethyl 3-bromopropanoate under basic conditions or copper(I)-catalyzed coupling.
  • The resulting ester intermediate is then hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water) to yield the free carboxylic acid.

Typical reaction conditions:

Step Conditions
Alkylation CuI catalyst, PEG-400/DMF solvent, 80–100 °C, 12 h
Hydrolysis NaOH (aq), ethanol/water, reflux or 4 h at 75 °C
Purification Flash chromatography (ethyl acetate/hexane), recrystallization

This method affords high yields and purity (>95%) of the target acid.

Direct Acylation via Friedel–Crafts or Alternative Acylation Methods
  • Acylation of the indole 3-position can be achieved using acyl chlorides or related reagents in the presence of Lewis acids or specialized reagents like PhBCl2 combined with nitriles.
  • The intermediate acylated product can be further converted to the propanoic acid derivative.

This approach is less common for this specific compound but has been demonstrated for related indole derivatives.

Detailed Experimental Procedure Example

Synthesis of 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid via alkylation and hydrolysis:

  • Bromination:
    Dissolve 7-methylindole (1 equiv) in dry acetonitrile. Cool to 0 °C. Add N-bromosuccinimide (1 equiv) portionwise over 15 minutes. Stir at 0 °C to room temperature for 4 hours. Monitor reaction by TLC. Upon completion, quench and extract with ethyl acetate.

  • Alkylation:
    To the brominated indole, add copper(I) iodide (8 mol%) in a PEG-400/DMF solvent mixture (1:2 ratio). Add ethyl 3-bromopropanoate (1.2 equiv). Heat at 90 °C for 12 hours under inert atmosphere.

  • Hydrolysis:
    Cool the reaction mixture and add aqueous sodium hydroxide (2 M). Stir at 75 °C for 4 hours to hydrolyze the ester to the carboxylic acid.

  • Purification:
    Acidify the mixture to pH 3 with hydrochloric acid. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by silica gel chromatography using ethyl acetate/hexane (70:30) gradient. Recrystallize from methanol/water to obtain the pure acid.

Yield: 70–80% overall with >95% purity confirmed by NMR and HPLC.

Analytical Characterization

Optimization and Scale-Up Considerations

  • Microwave-Assisted Synthesis:
    Microwave irradiation reduces reaction times by up to 60% and improves yields by 15–20%, beneficial for alkylation steps.

  • Continuous Flow Reactors:
    Enable precise control of temperature (110 °C) and pressure (2 bar), achieving conversion efficiencies up to 90% for bromination and alkylation.

  • Design of Experiments (DoE):
    Optimizes catalyst loading (e.g., 8 mol% CuI) and solvent ratios to maximize yield and selectivity.

These strategies are essential for industrial-scale synthesis to improve throughput and reduce costs.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Bromination NBS, CH3CN, 0 °C to rt, 4 h 85–90 Selective 4-position bromination
Alkylation CuI catalyst, PEG-400/DMF, 90 °C, 12 h 75–80 Coupling with ethyl 3-bromopropanoate
Hydrolysis NaOH (aq), EtOH/H2O, 75 °C, 4 h >95 Converts ester to acid
Purification Flash chromatography, recrystallization Purity >97%

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine), alkyl halides, and acyl chlorides.

    Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole compounds, respectively .

Scientific Research Applications

Neuroprotective Applications

Research indicates that 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid exhibits neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to induced neurotoxicity, treatment with 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid resulted in significant improvements in cognitive function as assessed by behavioral tests. Histological analysis revealed reduced neuronal loss compared to control groups.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Cancer Cell Line Testing

In vitro studies demonstrated that treatment with 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid led to a dose-dependent decrease in viability of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Flow cytometry analyses indicated an increase in apoptotic cells following treatment.

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes involved in metabolic pathways, which could have implications for various therapeutic areas including diabetes and metabolic syndrome.

Case Study: Inhibition Assays

Enzyme inhibition assays revealed that 3-(4-Bromo-7-methyl-3-indolyl)propanoic acid significantly inhibited COX activity at low micromolar concentrations, suggesting its potential use as an anti-inflammatory agent.

Data Summary Table

Application AreaMechanism of ActionKey Findings
NeuroprotectionModulation of inflammatory and oxidative stressImproved cognitive function in animal models
AnticancerInduction of apoptosisReduced viability in breast and prostate cancer cells
Enzyme InhibitionCompetitive inhibition of COX/LOXSignificant COX inhibition at low concentrations

Mechanism of Action

The mechanism of action of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

The position and type of substituents on the indole ring significantly influence electronic properties, lipophilicity, and biological activity. Key analogs include:

Compound Name Indole Substituents Key Features
3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid Br (position 4), CH₃ (position 7) Enhanced lipophilicity from methyl; potential for selective bioactivity.
3-(6-Bromo-1H-indol-3-yl)propanoic Acid Br (position 6) Bromine at position 6 may alter π-stacking interactions in biological targets .
(S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid Br (position 4), NH₂ (position 2) Amino group increases polarity and potential for hydrogen bonding .
Ethyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate Br (position 4), CH₃ (position 5) Ester form reduces solubility but improves membrane permeability .

Key Insights :

  • Methyl Group Position : A methyl group at position 7 (target compound) versus 5 () may modulate steric hindrance and metabolic stability.

Functional Group Modifications on the Propanoic Acid Chain

Variations in the propanoic acid chain influence solubility, pharmacokinetics, and target engagement:

Compound Name Propanoic Acid Modification Biological Implications
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives NH-(4-hydroxyphenyl) group Demonstrated anticancer and antimicrobial activity; hydroxyl group enhances antioxidant capacity .
3-(Dimethylazinoyl)propanoic Acid Azinoyl group pH-dependent conformational changes affect hydrogen bonding and solubility .
3-(3-Bromo-2-fluorophenyl)propanoic Acid Fluorophenyl instead of indole Fluorine increases electronegativity, potentially improving CNS penetration .

Key Insights :

  • The target compound’s unmodified propanoic acid chain favors ionic interactions in physiological environments, whereas esters (e.g., ethyl or methyl esters) are more lipophilic .
  • Derivatives with amino or hydroxyphenyl groups () show enhanced pharmacological versatility due to additional hydrogen-bonding sites.

Q & A

Q. What are the key synthetic strategies for 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Indole Core Formation : Construct the 7-methylindole scaffold via Fischer indole synthesis or modified Madelung cyclization.

Bromination : Introduce bromine at the 4-position using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperature (0–25°C) to avoid over-halogenation .

Propanoic Acid Sidechain Attachment : Employ coupling reactions (e.g., Friedel-Crafts alkylation or Heck coupling) to link the propanoic acid moiety. Optimize solvent polarity (e.g., DCM vs. THF) and catalyst loading (e.g., Pd/C) to enhance regioselectivity .
Critical Parameters : Reaction time, temperature, and stoichiometry of brominating agents significantly affect yield. For example, excess bromine may lead to di-substitution, reducing purity.

Q. Which analytical techniques are most reliable for characterizing 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., bromine position) and methyl group integration. Aromatic proton signals in the 7.0–8.5 ppm range distinguish indole substitution patterns .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (expected [M+H]+^+ ~ 298.0) and purity (>95%) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though requires high-purity crystalline samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian). For example, unexpected splitting may arise from conformational flexibility in the propanoic acid sidechain.
  • Isotopic Labeling : Use deuterated solvents to eliminate exchangeable proton interference.
  • Advanced 2D NMR : Employ 1^1H-13^{13}C HSQC or NOESY to assign coupling interactions and confirm substitution sites .
  • Purity Checks : Contaminants (e.g., residual solvents) can distort spectra. Re-crystallize or use preparative HPLC to isolate the target compound .

Q. What are the reactivity trends of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid in substitution reactions, and how can these be exploited for functionalization?

  • Methodological Answer :
  • Bromine Reactivity : The 4-bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O) to introduce diverse aryl groups. Optimize ligand-to-palladium ratios to minimize homocoupling byproducts .
  • Acid Group Functionalization : Convert the carboxylic acid to esters (via Fischer esterification) or amides (using EDC/HOBt coupling) for solubility or bioactivity studies.
  • Indole C-H Activation : Use directing groups (e.g., pyridine) to enable site-selective C-H functionalization at the indole core .

Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :
  • Core Modifications : Replace bromine with other halogens (e.g., Cl, I) or electron-withdrawing groups (NO2_2) to alter electronic properties.
  • Sidechain Variations : Introduce methyl or ethyl esters to probe steric effects on target binding.
  • Biological Assay Design : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase profiling) or cellular uptake studies (fluorescence tagging) to map SAR .

Q. What strategies mitigate challenges in studying this compound’s interactions with biological targets (e.g., protein binding)?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock to predict binding modes with proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies targeting predicted interaction residues.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) under physiological buffer conditions.
  • Fluorescence Quenching : Label the compound with a fluorophore (e.g., dansyl) to monitor real-time binding kinetics with purified receptors .

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